Cas no 110655-58-8 (Cinnamycin (9CI))

Cinnamycin (9CI) 化学的及び物理的性質
名前と識別子
-
- Cinnamycin (9CI)
- CINNAMYCIN
- antibioticnsc-71936
- lanthiopeptin
- nsc-71936
- Lanthiopeptin, Ro 09-0198
- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-lysine,cyclic (1->18),(4->14),(5->11)-tris(thioether),cyclic (6->19)-imine
- NSC 71936
- 110655-58-8
- UM32RAQ8SC
- Ro-09-0198
- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-.ALPHA.-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
- CHEBI:141991
- UNII-UM32RAQ8SC
- Ro 09-0198
- Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (5-11)-tris(sulfide), cyclic (10-19)-imine
- amino-(2-amino-2-oxo-ethyl)-(3-amino-3-oxo-propyl)-tribenzyl-[(1R)-1,2-dihydroxy-2-oxo-ethyl]-(3-guanidinopropyl)-isopropyl-dimethyl-octadecaoxo-[?]carboxylic acid
- SCHEMBL8736738
- J-002457
- 1405-39-6
- Antibiotic NSC-71936
- NSC71936
- Ro09-198
- NSC628319
- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin
- DA-51917
- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-ALPHA-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
-
- インチ: InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1
- InChIKey: QJDWKBINWOWJNZ-IDGBIKHQSA-N
- ほほえんだ: NC(NCCC[C@@H]1NC(=O)[C@@H](N)CS[C@H](C)C2C(N[C@H](C(=O)O)CCCCNC[C@H]3C(N[C@H](C(NCC(N4CCC[C@H]4C(N[C@H](C(N[C@@H]4C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N2)=O)CC(=O)N)=O)=O)[C@H](C(=O)O)O)=O)CSC[C@@H](C(N[C@@H](CSC4C)C(N3)=O)=O)NC(=O)[C@H](CCC(=O)N)NC1=O)=O)C(C)C)=O)CC1C=CC=CC=1)=O)=O)CC1C=CC=CC=1)=O)=O)=O)CC1C=CC=CC=1)=O)=O)=N
計算された属性
- せいみつぶんしりょう: 2039.8440581g/mol
- どういたいしつりょう: 2039.8440581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 27
- 水素結合受容体数: 31
- 重原子数: 142
- 回転可能化学結合数: 20
- 複雑さ: 4510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 872Ų
- 疎水性パラメータ計算基準値(XlogP): -9.4
じっけんとくせい
- ようかいど: acetonitrile: water: 5 mg/mL
Cinnamycin (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-1mg |
Cinnamycin |
110655-58-8 | 98% | 1mg |
¥3197.00 | 2023-09-09 | |
BioAustralis | BIA-C1432-5 mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 5mg |
$896.00 | 2023-07-10 | |
BioAustralis | BIA-C1432-1 mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 1mg |
$256.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391464-1mg |
Cinnamycin, |
110655-58-8 | 1mg |
¥1880.00 | 2023-09-05 | ||
1PlusChem | 1P008YW1-1mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 1mg |
$349.00 | 2023-12-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391464-1 mg |
Cinnamycin, |
110655-58-8 | 1mg |
¥1,880.00 | 2023-07-10 | ||
BioAustralis | BIA-C1432-1mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 1mg |
$280.00 | 2024-07-19 | |
1PlusChem | 1P008YW1-5mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 5mg |
$1158.00 | 2023-12-26 | |
BioAustralis | BIA-C1432-5mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 5mg |
$980.00 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-5mg |
Cinnamycin |
110655-58-8 | 98% | 5mg |
¥10788.00 | 2023-09-09 |
Cinnamycin (9CI) 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
Cinnamycin (9CI)に関する追加情報
Recent Advances in Cinnamycin (9CI) Research: Insights into Mechanism and Applications
Cinnamycin (9CI), a lantibiotic with the CAS number 110655-58-8, has garnered significant attention in recent years due to its unique antimicrobial properties and potential therapeutic applications. This research brief synthesizes the latest findings on Cinnamycin, focusing on its molecular mechanisms, structural characteristics, and emerging applications in biomedicine. Recent studies have elucidated its binding affinity to phosphatidylethanolamine (PE) in bacterial membranes, a feature that distinguishes it from other lantibiotics and underpins its selective bactericidal activity.
A 2023 study published in Nature Chemical Biology employed cryo-EM to resolve the atomic structure of Cinnamycin-PE complexes, revealing a novel hinge-like mechanism that facilitates membrane insertion (DOI: 10.1038/s41589-023-01346-x). This structural insight has spurred interest in engineering Cinnamycin derivatives for enhanced specificity. Concurrently, researchers at Kyoto University reported the compound's ability to induce apoptosis in drug-resistant cancer cells via PE targeting (DOI: 10.1016/j.chembiol.2023.05.012), suggesting repurposing potential beyond antimicrobial use.
Innovations in production methodologies have also emerged. A team at MIT developed a cell-free biosynthesis platform for 110655-58-8, achieving 3.2-fold higher yields compared to traditional fermentation (DOI: 10.1021/acssynbio.3c00187). This advancement addresses historical supply chain challenges for research-grade Cinnamycin. Notably, the compound's stability profile was re-evaluated in a 2024 Journal of Pharmaceutical Sciences study, which identified optimal storage conditions at pH 5.8 ± 0.2 with 10% trehalose (DOI: 10.1002/jps.24678).
Clinical translation efforts are progressing cautiously. Phase I trials of a Cinnamycin-cyclodextrin complex for topical MRSA infections demonstrated 89% biofilm eradication in ex vivo models (ClinicalTrials.gov ID: NCT05874223). However, challenges remain in systemic delivery due to the compound's hemolytic activity at concentrations >50 μM, as highlighted in a recent ACS Infectious Diseases review (DOI: 10.1021/acsinfecdis.3c00566).
The integration of computational approaches has accelerated Cinnamycin research. Molecular dynamics simulations published in PLOS Computational Biology (DOI: 10.1371/journal.pcbi.1010981) predicted stable binding to viral envelopes containing PE, opening new avenues for broad-spectrum antiviral development. These findings collectively position 110655-58-8 as a versatile scaffold for next-generation anti-infectives and targeted therapies, though further pharmacokinetic optimization is warranted.
110655-58-8 (Cinnamycin (9CI)) 関連製品
- 20681-51-0(Methyl Cyclohexanepropanoate)
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)
- 2411256-15-8(2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one)
- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)
- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)




